molecular formula C13H14O4 B5724130 4-ethyl-5,7-dimethoxy-2H-chromen-2-one CAS No. 64231-06-7

4-ethyl-5,7-dimethoxy-2H-chromen-2-one

Cat. No. B5724130
CAS RN: 64231-06-7
M. Wt: 234.25 g/mol
InChI Key: UICCABKMDKACLW-UHFFFAOYSA-N
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Description

4-ethyl-5,7-dimethoxy-2H-chromen-2-one, also known as esculetin, is a natural coumarin derivative found in various plant species. It has been extensively studied for its pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Synthesis Techniques

  • A one-pot synthesis method using K10 montmorillonite clay as a catalyst was developed for the synthesis of related 2H-chromen-2-ones. This approach avoids the use of expensive transition metals and simplifies intermediate purification, suggesting a cost-effective and efficient synthesis pathway for 4-ethyl-5,7-dimethoxy-2H-chromen-2-one derivatives (Zhang et al., 2018).

Chemical Properties and Reactions

  • The synthesis of coumarin derivatives, which include 4-ethyl-5,7-dimethoxy-2H-chromen-2-one, demonstrated potential antioxidant and antihyperglycemic properties. These derivatives were tested for in vitro antioxidant activity and in vivo antihyperglycemic activity, indicating the compound's potential in medicinal chemistry (Kenchappa et al., 2017).
  • A study on a homoisoflavone derived from Portulaca oleracea L., structurally similar to 4-ethyl-5,7-dimethoxy-2H-chromen-2-one, revealed significant antioxidant activity. This suggests that structurally similar compounds might possess similar properties (Yang et al., 2018).

Environmental and Green Chemistry Applications

  • The synthesis of densely functionalized 4H-chromene derivatives through a one-pot, atom economical process. This method's emphasis on atom economy and solvent-free conditions aligns with principles of green chemistry, potentially applicable to 4-ethyl-5,7-dimethoxy-2H-chromen-2-one (Boominathan et al., 2011).

Potential Medicinal Applications

  • The antibacterial activity of thiazole substituted coumarins was explored. This research provides insight into the potential medicinal applications of 4-ethyl-5,7-dimethoxy-2H-chromen-2-one as a part of the coumarin family, particularly in developing new antimicrobial agents (Parameshwarappa et al., 2009).

properties

IUPAC Name

4-ethyl-5,7-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-8-5-12(14)17-11-7-9(15-2)6-10(16-3)13(8)11/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICCABKMDKACLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359588
Record name 4-ethyl-5,7-dimethoxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5,7-dimethoxychromen-2-one

CAS RN

64231-06-7
Record name 4-ethyl-5,7-dimethoxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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